Formulated vs. Crystalline Bioavailability
In a head-to-head preclinical pharmacokinetic study in rats, a liquid DIM oil solution formulation containing cod liver oil and polysorbate achieved approximately fivefold higher plasma levels of DIM despite a 2,000-fold lower administered dose compared to non-formulated crystalline DIM. [1] In a separate murine study employing physiologically based pharmacokinetic modeling, the absorption-enhanced BioResponse DIM® formulation exhibited approximately 50% higher bioavailability than the crystalline formulation. [2] These data demonstrate that formulation technology significantly alters DIM systemic exposure, which is critical for achieving pharmacologically relevant concentrations in target tissues.
| Evidence Dimension | Oral bioavailability and plasma exposure |
|---|---|
| Target Compound Data | Liquid DIM oil solution: Plasma level ~fivefold higher; BioResponse DIM®: ~50% higher bioavailability vs. crystalline |
| Comparator Or Baseline | Non-formulated crystalline DIM (baseline bioavailability) |
| Quantified Difference | ~5× higher plasma concentration (liquid oil); ~50% higher bioavailability (BioResponse DIM®) |
| Conditions | Rat model (200 mg/kg crystalline; 0.1 mg/kg liquid DIM) [1]; Mouse model (250 mg/kg oral) [2] |
Why This Matters
Formulation selection directly impacts the achievable in vivo exposure and therefore the validity and translational relevance of preclinical efficacy and toxicity studies.
- [1] Paltsev M, Kiselev V, Muyzhnek E, Drukh V, Kuznetsov I, Pchelintseva O. Comparative preclinical pharmacokinetics study of 3,3'-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? EPMA J. 2013 Dec 10;4(1):25. doi: 10.1186/1878-5085-4-25. View Source
- [2] Anderton MJ, Manson MM, Verschoyle R, Gescher A, Steward WP, Williams ML, Mager DE. Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice. Drug Metab Dispos. 2004 Jun;32(6):632-8. doi: 10.1124/dmd.32.6.632. View Source
